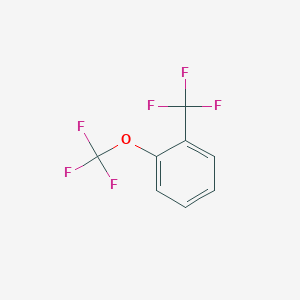
1-(三氟甲氧基)-2-(三氟甲基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring
科学研究应用
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Agrochemicals: It is used in the synthesis of agrochemicals, such as herbicides and insecticides, to improve their efficacy and environmental stability.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
作用机制
Target of Action
Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylation often involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The introduction of a trifluoromethyl group can significantly alter the properties of organic compounds .
准备方法
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through the use of specific reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The exact details of these methods can vary depending on the specific requirements and scale of production.
化学反应分析
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene: Lacks the trifluoromethoxy group, which can result in different chemical properties and reactivity.
1-(Trifluoromethoxy)benzene: Lacks the trifluoromethyl group, leading to variations in its chemical behavior and applications.
Trifluoromethyl ketones:
The presence of both trifluoromethoxy and trifluoromethyl groups in 1-(trifluoromethoxy)-2-(trifluoromethyl)benzene makes it unique and valuable for specific applications where these functional groups are beneficial.
生物活性
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene, also known as a trifluoromethylated aromatic compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features both trifluoromethoxy and trifluoromethyl functional groups attached to a benzene ring. These substituents significantly influence its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene exhibits various biological activities that can be attributed to its structural characteristics:
- Antimicrobial Activity : Research indicates that similar trifluoromethylated compounds demonstrate antimicrobial properties, suggesting that 1-(trifluoromethoxy)-2-(trifluoromethyl)benzene may also possess such activity. The presence of electronegative fluorine atoms enhances the lipophilicity and membrane permeability of the compound, potentially improving its interaction with microbial membranes.
- Anticancer Properties : Studies have shown that trifluoromethylated compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Although specific data on 1-(trifluoromethoxy)-2-(trifluoromethyl)benzene is limited, the structural analogy with known anticancer agents suggests potential efficacy in cancer treatment .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of several trifluoromethylated compounds against common pathogens. The results indicated that compounds with similar structures exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that 1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene could have comparable effects.
- Anticancer Activity : In vitro assays were conducted on various cancer cell lines. Compounds with trifluoromethyl groups showed enhanced cytotoxicity compared to their non-fluorinated counterparts. Although specific data on 1-(trifluoromethoxy)-2-(trifluoromethyl)benzene is not extensively documented, the promising results from related compounds indicate potential for further exploration in cancer therapeutics .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4-6(5)15-8(12,13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGPEMOBEZXYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














